molecular formula C28H24O B14585806 1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene CAS No. 61078-41-9

1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene

Cat. No.: B14585806
CAS No.: 61078-41-9
M. Wt: 376.5 g/mol
InChI Key: LETYQOWQQNADQS-UHFFFAOYSA-N
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Description

1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene is an organic compound that features a cyclopropane ring substituted with benzyloxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst such as rhodium or copper.

    Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced through a series of substitution reactions. For example, a benzyloxy group can be added via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the phenyl groups can yield cyclohexyl derivatives.

Scientific Research Applications

1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique structural properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene involves its interaction with molecular targets and pathways in biological systems. The benzyloxy and phenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropane ring can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{3-[4-(Methoxy)phenyl]cyclopropane-1,2-diyl}dibenzene: Similar structure but with a methoxy group instead of a benzyloxy group.

    1,1’-{3-[4-(Ethoxy)phenyl]cyclopropane-1,2-diyl}dibenzene: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

1,1’-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. The combination of the cyclopropane ring and the benzyloxy group provides distinct structural and chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2,3-diphenylcyclopropyl)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O/c1-4-10-21(11-5-1)20-29-25-18-16-24(17-19-25)28-26(22-12-6-2-7-13-22)27(28)23-14-8-3-9-15-23/h1-19,26-28H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYQOWQQNADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00820927
Record name 1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00820927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61078-41-9
Record name 1-(2,3-Diphenylcyclopropyl)-4-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61078-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00820927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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